(+)-Cinchonaminone

Description

Structure

3D Structure

Properties

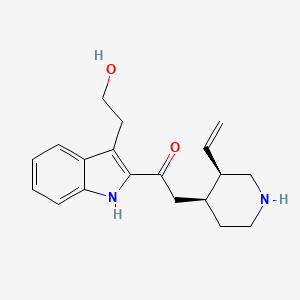

Molecular Formula |

C19H24N2O2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-[(3R,4S)-3-ethenylpiperidin-4-yl]-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-20-9-7-14(13)11-18(23)19-16(8-10-22)15-5-3-4-6-17(15)21-19/h2-6,13-14,20-22H,1,7-12H2/t13-,14-/m0/s1 |

InChI Key |

DPFKPQCJYMDGGR-KBPBESRZSA-N |

Isomeric SMILES |

C=C[C@H]1CNCC[C@H]1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |

Canonical SMILES |

C=CC1CNCCC1CC(=O)C2=C(C3=CC=CC=C3N2)CCO |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of (+)-Cinchonaminone from Cinchonae Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cinchonaminone, an indole alkaloid with significant biological activity, was first identified and isolated from the bark of Cinchona succirubra in 1989. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes a detailed, representative experimental protocol for its extraction and purification from Cinchonae Cortex. Furthermore, this guide summarizes the key quantitative and spectroscopic data that were instrumental in the elucidation of its structure. The primary known mechanism of action, the inhibition of monoamine oxidase (MAO), is also discussed and visually represented. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this compound and related alkaloids.

Introduction

This compound is a naturally occurring indole alkaloid that was first isolated from Cinchonae Cortex, the dried bark of Cinchona succirubra PAV. (Rubiaceae)[1][2]. Its discovery was the result of screening for natural compounds with inhibitory effects on monoamine oxidase (MAO), an enzyme of significant interest in the treatment of neurological disorders[1][2]. The structural feature of this compound is an indole ring linked to a cis-3,4-disubstituted piperidine ring at the 2-position of the indole[1]. The absolute configuration of the chiral centers on the piperidine ring has been determined to be (3R, 4S) through total synthesis and comparison of optical rotation with the natural product[1].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic methods. The key data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅N₂O₂ | [1] |

| Appearance | Amorphous powder | [1] |

| Optical Rotation | [α]D²² +10.0° (c = 0.1, MeOH) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data Points | Reference |

| UV (MeOH) λmax (log ε) | 220 (4.58), 282 (3.90), 290 (3.82) nm | [1] |

| IR (KBr) νmax | 3400 (NH, OH), 1710 (C=O) cm⁻¹ | [1] |

| ¹H-NMR (CD₃OD, 400 MHz) | δ 8.0-7.0 (m, 4H, Ar-H), 5.85 (m, 1H, -CH=CH₂), 5.0 (m, 2H, -CH=CH₂), 3.8-2.5 (m, piperidine & other protons) | [1] |

| ¹³C-NMR (CD₃OD, 100 MHz) | δ 209.0 (C=O), aromatic signals, piperidine signals | [1] |

| Mass Spectrometry (EI-MS) | m/z 352 [M]⁺ | [1] |

Experimental Protocols

General Workflow for Alkaloid Extraction and Isolation

The isolation of this compound from Cinchonae Cortex follows a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

Detailed Methodology

-

Extraction:

-

Powdered, air-dried bark of Cinchona succirubra (e.g., 1 kg) is macerated at room temperature with a mixture of methanol, water, and ammonium hydroxide (e.g., 5 L of 7:2:1 v/v/v) for several days to extract the alkaloids in their free base form.

-

The mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in water and acidified with a dilute acid (e.g., 2% HCl) to a pH of approximately 2.

-

This acidic aqueous solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds, leaving the protonated alkaloids in the aqueous layer.

-

The aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.

-

The free-base alkaloids are then extracted from the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of a non-polar solvent and a polar solvent (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are combined and concentrated.

-

Final purification to obtain pure this compound may require further chromatographic steps, such as preparative high-performance liquid chromatography (HPLC).

-

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of monoamine oxidase (MAO)[1][2]. MAOs are enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine[3][4]. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the synaptic cleft, which is a mechanism of action for many antidepressant and anti-Parkinsonian drugs[3][4].

Monoamine Oxidase Inhibition Pathway

The following diagram illustrates the role of MAO in neurotransmitter metabolism and how its inhibition by this compound can affect this process.

References

- 1. Monoamine oxidase inhibitors from Cinchonae Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibitors from Cinchonae Cortex [jstage.jst.go.jp]

- 3. glpbio.com [glpbio.com]

- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Total Synthesis of (+)-Cinchonaminone: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals detailing the first asymmetric total synthesis of the indole alkaloid (+)-Cinchonaminone. This document provides a comprehensive overview of the synthetic strategy, key reaction data, detailed experimental protocols, and a visual representation of the synthetic pathway.

The indole alkaloid this compound, first isolated from Cinchonae Cortex in 1989, is a noteworthy natural product due to its inhibitory activity against monoamine oxidase (MAO).[1] The determination of its absolute configuration was a significant challenge, which was ultimately resolved through its first enantioselective total synthesis. This synthesis not only unequivocally established the (3R,4S) configuration of the natural product but also provided a synthetic route to access its enantiomer and other derivatives for further structure-activity relationship studies.[1]

The synthetic approach hinges on a convergent strategy, involving the preparation of a chiral cis-3,4-disubstituted piperidine unit and a protected 2-iodoindole fragment, which are then joined via a cross-coupling reaction.[1] The key challenge lies in the stereoselective construction of the piperidine core, which was achieved through an asymmetric hydroboration reaction to set the crucial stereocenters.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the total synthesis of this compound, providing yields and stereoselectivity for the critical transformations.

Table 1: Asymmetric Hydroboration of Alkene 11 [1]

| Run | Borane Reagent | Temperature (°C) | Time (h) | Yield of Diol 12 (%) | Enantiomeric Excess (ee, %) of 17 |

| 1 | Ipc₂BH | -40 | 48 | 15 | 62 |

| 2 | IpcBH₂ | -40 | 48 | 10 | 13 |

| 3 | Ipc₂BH | -20 | 48 | 33 | 58 |

| 4 | Ipc₂BH | 0 | 48 | 60 | 53 |

| 5 | Ipc₂BH | 25 | 48 | 75 | 43 |

| 6 | Ipc₂BH | 25 | 72 | 89 | 43 |

| 7 | Ipc₂BH | 40 | 48 | 91 | 38 |

Note: The optical purity was determined after converting the diol 12 to its TBDPS-protected derivative 17. Recrystallization of 17 from run 1 increased the enantiomeric excess to 91%.[1]

Table 2: Final Steps to this compound [1]

| Step | Reactant | Product | Yield (%) |

| Cross-coupling of piperidine unit (3R,4R)-2 and indole unit 3 | 2 + 3 | Coupled product 27 | - |

| Dess-Martin Oxidation | 27 | Ketone intermediate | - |

| Deprotection (Boc and MOM groups) | Ketone | (3R,4S)-Cinchonaminone ((+)-1) | - |

Note: Specific yields for the final three steps were reported as a multi-step sequence rather than individually.

Table 3: Optical Rotation Data [1]

| Compound | Synthesized [α]²⁴_D_ (c 1.0, CHCl₃) | Reported Natural [α]²²_D_ (c 0.1, CHCl₃) |

| (3R,4S)-Cinchonaminone ((+)-1) | +10.3° | +10.0° |

| (3S,4R)-Cinchonaminone ((-)-1) | -9.7° | - |

Synthetic Pathway Overview

The total synthesis of this compound is a multi-step process that begins with commercially available materials and proceeds through the carefully controlled construction of the chiral piperidine ring, followed by coupling to the indole moiety and final functional group manipulations. The logical flow of this synthesis is depicted below.

Caption: Total synthesis workflow for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the total synthesis of this compound, adapted from the supporting information of the primary literature.[1]

Asymmetric Hydroboration of Alkene 11 and Protection (Formation of 17)

To a solution of (+)-Ipc₂BH (diisopinocampheylborane) in THF at -40 °C is added a solution of alkene 11 in THF. The reaction mixture is stirred for 48 hours at this temperature. The reaction is then quenched by the sequential addition of water, 3 M aqueous NaOH, and 30% H₂O₂. After stirring, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to afford the crude diol 12 .

To a solution of the crude diol 12 in DMF are added imidazole and TBDPSCl (tert-butyldiphenylsilyl chloride). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude product 17 is purified by column chromatography. The enantiomeric excess is further enhanced to >91% ee by recrystallization.

Cross-Coupling of Piperidine Unit (+)-2 and Indole Unit 3 (Formation of 27)

A mixture of zinc powder in THF is activated. To this suspension is added a solution of the iodomethylene piperidine derivative (+)-2 in THF. The mixture is stirred to facilitate the insertion of zinc into the carbon-iodine bond. In a separate flask, CuCN and LiCl are combined in THF and stirred. The previously prepared organozinc reagent is then added to the copper cyanide solution to form the corresponding organocuprate reagent.

To this solution of the organocuprate is added the 2-iodoindole derivative 3 . The reaction mixture is stirred at room temperature until the starting materials are consumed. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The residue is purified by silica gel column chromatography to yield the coupled product 27 .

Final Deprotection to Yield this compound (1)

The fully protected intermediate from the Dess-Martin oxidation step is dissolved in a solution of hydrochloric acid in methanol. The mixture is stirred at room temperature, which facilitates the removal of both the Boc (tert-butyloxycarbonyl) and MOM (methoxymethyl ether) protecting groups. Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with chloroform. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by silica gel chromatography to afford (3R,4S)-Cinchonaminone ((+)-1) as a solid. The spectroscopic data and optical rotation are then compared with those of the natural product to confirm its identity and absolute stereochemistry.[1]

References

(+)-Cinchonaminone as a Monoamine Oxidase (MAO) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cinchonaminone is an indole alkaloid first isolated from Cinchonae Cortex in 1989.[1] Structurally, it features an indole ring linked to a cis-3,4-disubstituted piperidine ring at the 2-position.[1] This natural product has garnered interest within the scientific community for its inhibitory activity against monoamine oxidases (MAOs), a family of enzymes crucial in the metabolism of neurotransmitters.[1][2]

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine.[3] Two primary isoforms exist: MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are primarily utilized in the treatment of depression. Conversely, MAO-B predominantly metabolizes phenylethylamine and dopamine, and its inhibitors are employed in the management of Parkinson's disease and other neurodegenerative disorders.[3]

This technical guide provides a comprehensive overview of this compound as a monoamine oxidase inhibitor, presenting available quantitative data, detailed experimental protocols for its activity assessment, and visualizations of relevant biological pathways and experimental workflows.

Inhibitory Activity of this compound

Recent studies have quantified the inhibitory potential of synthetically prepared this compound against human MAO-A and MAO-B. The data reveals a preferential, albeit moderate, inhibition of MAO-B over MAO-A.

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | hMAO-A | >100 |

| hMAO-B | 51.7 |

Table 1: In vitro inhibitory activity of this compound against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).

Enzyme Kinetics and Mechanism of Action

While the IC₅₀ values provide a measure of the concentration of this compound required to inhibit 50% of MAO activity, detailed enzyme kinetic studies to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been reported in the available scientific literature.

However, studies on related Cinchona alkaloids, such as quinine, have shown a competitive mechanism of inhibition for MAO.[4] This suggests that this compound may also interact with the active site of the enzyme, competing with the natural substrate. The indole moiety present in this compound is a common structural feature in many known MAO inhibitors.[5]

Further enzymatic assays, such as Lineweaver-Burk plots, are necessary to fully elucidate the kinetic parameters and the precise mechanism by which this compound inhibits MAO-B.

Experimental Protocols

The following is a detailed methodology for the determination of the MAO inhibitory activity of this compound, as adapted from the primary literature.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a fluorescence-based assay for determining the IC₅₀ values of test compounds against human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Horseradish peroxidase (HRP)

-

Amplex™ Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)

-

Sodium phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of substrates, HRP, and Amplex™ Red in sodium phosphate buffer.

-

Prepare serial dilutions of the test compound to be evaluated.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in order:

-

Sodium phosphate buffer

-

Test compound solution at various concentrations (or positive control/vehicle)

-

Recombinant human MAO-A or MAO-B enzyme solution

-

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution (kynuramine for MAO-A or benzylamine for MAO-B) containing HRP and Amplex™ Red.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for resorufin, the product of Amplex™ Red oxidation) at multiple time points or as an endpoint reading.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

References

- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Promising Non-cytotoxic Monosubstituted Chalcones to Target Monoamine Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of (+)-Cinchonaminone in Cinchona Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline alkaloids produced by trees of the Cinchona genus, such as the renowned antimalarial drug quinine, have been of significant medicinal and economic importance for centuries.[1][2] Among the diverse array of alkaloids present in Cinchona bark, (+)-cinchonaminone represents a structurally distinct indole alkaloid. While the biosynthetic pathway to the primary Cinchona alkaloids like quinine and cinchonine has been extensively studied, the precise enzymatic steps leading to this compound remain partially unelucidated. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound, synthesizing currently available data. It details the established upstream enzymatic reactions leading to the central precursor, strictosidine, and proposes a chemically plausible, albeit speculative, downstream pathway to this compound. This guide is intended to serve as a resource for researchers in natural product biosynthesis, enzymology, and drug development.

I. The Established Upstream Biosynthetic Pathway: Formation of Strictosidine

The biosynthesis of all terpenoid indole alkaloids in Cinchona species, including the presumed precursors to this compound, commences with the formation of the key intermediate, strictosidine. This process involves the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptophan, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid secologanin.

The initial dedicated steps in the alkaloid biosynthesis are catalyzed by two well-characterized enzymes: Tryptophan Decarboxylase (TDC) and Strictosidine Synthase (STR).

Tryptophan Decarboxylase (TDC)

Tryptophan decarboxylase (EC 4.1.1.28) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-tryptophan to produce tryptamine.[1] This reaction is a critical entry point, diverting primary metabolism towards the biosynthesis of a vast array of indole alkaloids.

Strictosidine Synthase (STR)

Strictosidine synthase (EC 4.3.3.2) facilitates a stereospecific Pictet-Spengler condensation between tryptamine and the secoiridoid monoterpene, secologanin, to form 3-α(S)-strictosidine.[1] This reaction is a pivotal step, as strictosidine is the universal precursor to thousands of monoterpenoid indole alkaloids.[1]

Strictosidine β-D-Glucosidase (SGD)

Following its synthesis, strictosidine is deglycosylated by the action of strictosidine β-D-glucosidase (EC 3.2.1.105). This enzyme hydrolyzes the glucose moiety from strictosidine to yield a highly reactive aglycone, which then serves as the substrate for subsequent pathway-specific enzymes that lead to the diverse array of alkaloid skeletons.

Diagram: Established Biosynthetic Pathway to Strictosidine

References

physicochemical properties of (+)-Cinchonaminone

An In-depth Technical Guide on the Physicochemical Properties of (+)-Cinchonaminone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an indole alkaloid originally isolated from Cinchonae Cortex (Cinchona succirubra)[1]. Structurally, it features an indole ring coupled with a cis-3,4-disubstituted piperidine ring[2][3]. This compound has garnered interest primarily for its biological activity as a monoamine oxidase (MAO) inhibitor[1][4]. Specifically, studies have demonstrated its selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease[2][3].

Core Physicochemical Properties

The known and calculated physicochemical data for this compound are summarized in the table below. It is critical to note the absence of experimentally determined values for several key properties in the reviewed literature.

| Property | Value / Description | Citation(s) |

| Molecular Formula | C₁₉H₂₄N₂O₂ | [6] |

| Molecular Weight | 312.41 g/mol | [6] |

| Appearance | Solid at room temperature | [5][6] |

| Optical Rotation | [α]²²D = +10.0° [α]²⁴D = +10.3° | [2][3] |

| LogP (Calculated) | 2.4 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Melting Point | Data not available in cited literature | [5] |

| Boiling Point | Data not available in cited literature | [5] |

| Water Solubility | Data not available in cited literature; expected to be low. May be soluble in DMSO, Ethanol, or DMF[6]. | [5][6] |

| pKa | Data not available in cited literature |

Biological Activity: Selective MAO-B Inhibition

Monoamine oxidases (MAO) are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters[2][3]. There are two primary subtypes: MAO-A and MAO-B. MAO-A inhibitors are typically used in the treatment of depression, while MAO-B inhibitors are employed to treat Parkinson's disease and other neurological conditions[2][3].

This compound has been shown to be a selective inhibitor of human MAO-B (hMAO-B), with almost no inhibitory activity against hMAO-A[2][3]. By inhibiting MAO-B, this compound prevents the breakdown of key monoamines like dopamine, thereby increasing their available concentration in the central nervous system.

Representative Experimental Protocols

While specific experimental determinations for this compound's properties are not widely published, the following sections detail standard methodologies used for alkaloids and similar organic compounds. These protocols provide a framework for the empirical characterization of the substance.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a key indicator of its purity[7]. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range[7][8].

Methodology:

-

Sample Preparation: A small quantity of the dry, solid this compound is finely powdered[9][10].

-

Capillary Loading: The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is tapped gently or dropped through a larger glass tube to compact the sample into the sealed end, aiming for a sample height of 1-2 mm[8][9].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) and attached to a thermometer, ensuring the sample is aligned with the thermometer bulb[10][11].

-

Heating and Observation: The apparatus is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute[7][11].

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range[7]. For accuracy, the determination should be repeated with a fresh sample[8][11].

Solubility Determination (Shake-Flask Method)

The shake-flask method is the traditional and most common technique for determining equilibrium solubility[12].

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask[12].

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant-temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms that the solution is saturated[12].

-

Sample Separation: Once equilibrium is achieved, agitation is stopped, and the undissolved solid is separated from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step[12].

-

Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

As a nitrogen-containing alkaloid, this compound is basic. Potentiometric titration is a reliable method for determining the pKa of its conjugate acid[13].

Methodology:

-

Apparatus Calibration: A potentiometer (pH meter) is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[13].

-

Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). An inert salt like KCl (0.15 M) is added to maintain constant ionic strength[13].

-

Titration: The solution is placed in a vessel with a magnetic stirrer, and the calibrated pH electrode is immersed. The solution is titrated by the gradual addition of a standardized strong acid (e.g., 0.1 M HCl)[13].

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to stabilize before each reading[13].

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the alkaloid is protonated[14].

General Alkaloid Extraction and Isolation Workflow

The extraction of alkaloids like this compound from plant matrices relies on their basicity and differential solubility in acidic and basic media[15]. The following workflow illustrates the general principle of acid-base extraction.

Summary and Conclusion

This compound is a promising natural product with demonstrated selective inhibitory activity against MAO-B. While its core molecular formula and weight are established, there remains a significant gap in the public domain regarding experimentally verified physicochemical properties such as melting point, solubility, and pKa. The standard protocols detailed in this guide provide a robust framework for researchers to undertake the systematic characterization of this molecule. Such data is essential for advancing its study in medicinal chemistry, pharmacology, and drug development, particularly for formulation and ADME (absorption, distribution, metabolism, and excretion) profiling.

References

- 1. Monoamine Oxidase Inhibitors from Cinchonae Cortex [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of this compound and Its Simplified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|60305-15-9|MSDS [dcchemicals.com]

- 6. This compound | Monoamine Oxidase | 60305-15-9 | Invivochem [invivochem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. davjalandhar.com [davjalandhar.com]

- 11. westlab.com [westlab.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Data of (+)-Cinchonaminone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid (+)-Cinchonaminone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. The data includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are pivotal for elucidating the molecular structure and purity of this compound.

Spectroscopic Data Summary

While specific, publicly available raw spectral data for this compound is limited, characterization data has been generated and is referenced in the primary literature. The following tables summarize the expected spectroscopic characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Note: The detailed ¹H and ¹³C NMR spectral data for this compound are available in the supporting information of the publication: "Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of this compound and Its Simplified Derivatives" published in ACS Medicinal Chemistry Letters, 2021, 12 (10), 1534–1540. Researchers are advised to consult this primary source for the full dataset.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | N-H stretch (indole) |

| ~3050 | C-H stretch (aromatic) |

| ~2930 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Mass Spectrometry Data

| m/z | Interpretation |

| Data not publicly available | [M+H]⁺ (Molecular Ion Peak) |

| Data not publicly available | Fragmentation Peaks |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed for the characterization of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD; 0.5-0.7 mL).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

For ¹H NMR, the acquisition parameters typically include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal.

-

Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

Instrumentation and Data Acquisition:

-

An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of polar molecules like alkaloids.

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for spectroscopic analysis of natural products.

(+)-Cinchonaminone derivatives and their structural analogues

An In-depth Technical Guide on (+)-Cinchonaminone Derivatives and Their Structural Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is an indole alkaloid that was first isolated from Cinchonae Cortex.[1] Its structure features an indole ring linked to a cis-3,4-disubstituted piperidine ring at the 2-position.[1] This compound has garnered interest due to its inhibitory activity against monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[1] MAO exists in two isoforms, MAO-A and MAO-B, which are significant targets in the development of treatments for depression and neurodegenerative disorders like Parkinson's disease, respectively.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound and its simplified derivatives as potential MAO inhibitors.

Quantitative Data on Monoamine Oxidase Inhibition

The inhibitory activities of this compound, its enantiomer, and structurally simplified analogues were evaluated against human MAO-A (hMAO-A) and human MAO-B (hMAO-B). The results, expressed as IC50 values, are summarized in the tables below.

Table 1: hMAO-A and hMAO-B Inhibitory Activity of (+)- and (–)-Cinchonaminone

| Compound | Configuration | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) |

| (+)-1 | (3R,4S) | >1000 | 114 ± 11.2 |

| (–)-1 | (3S,4R) | >1000 | 104 ± 16.7 |

Data are presented as mean ± SD (n=3).

Table 2: hMAO-A and hMAO-B Inhibitory Activity of Simplified Analogues 29–31

| Compound | R | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) | Selectivity Index (hMAO-A/hMAO-B) |

| 29 | H | >1000 | >1000 | - |

| 30 | CH3 | 720 ± 87 | 66.6 ± 18.9 | 11 |

| 31 | H | 82.5 ± 14.7 | 121 ± 38.2 | 0.68 |

Data are presented as mean ± SD (n=3).

Experimental Protocols

General Synthetic Procedure for (+)- and (–)-Cinchonaminone (1)

The total synthesis of this compound and its enantiomer was achieved through a multi-step process culminating in the coupling of an optically pure piperidine unit with an indole unit.[1]

-

Preparation of the Organocopper Reagent: Zinc was inserted into the carbon–iodine bond of the optically pure piperidine unit (3R,4R)-2 or (3S,4S)-2. Subsequently, CuCN and 2 equivalents of LiCl were added to generate the corresponding organocopper reagent.[1]

-

Cross-Coupling Reaction: The organocopper reagent was then subjected to a cross-coupling reaction with the indole unit 3 to yield the target compound 27.[1]

-

Final Steps: Further synthetic transformations, as detailed in the source literature, were carried out to afford this compound ((3R,4S)-1) and (–)-cinchonaminone ((3S,4R)-1).[1]

General Synthetic Procedure for Simplified Analogues (29–31)

The structurally simplified derivatives were synthesized using a similar cross-coupling strategy.[1]

-

Coupling Reaction: The synthesis involved the coupling of indole units (3, 32, and 33) with the piperidine unit 34.[1] The reaction conditions were analogous to those used for the synthesis of cinchonaminone.[1]

Monoamine Oxidase (MAO) Inhibitory Activity Assay

The inhibitory activities of the synthesized compounds on hMAO-A and hMAO-B were determined using a fluorescence-based assay.

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B were used as the enzyme sources. A suitable fluorescent substrate was prepared in an appropriate buffer.

-

Inhibition Assay: The synthesized compounds were incubated with the MAO enzymes for a specified period. The enzymatic reaction was initiated by the addition of the substrate.

-

Fluorescence Measurement: The change in fluorescence intensity over time was measured using a fluorescence plate reader. The rate of the reaction was calculated from the linear portion of the fluorescence curve.

-

IC50 Determination: The concentration of the compound that caused 50% inhibition of the enzyme activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthetic Strategy for this compound

Caption: Synthetic pathway for this compound.

Structure-Activity Relationship of Simplified Analogues

Caption: SAR of simplified this compound analogues.

Conclusion

The total synthesis of this compound and its enantiomer has been successfully achieved, confirming the absolute configuration of the natural product.[1] Furthermore, the investigation into structurally simplified analogues has provided valuable insights into the structure-activity relationships for MAO inhibition. Notably, the presence of a methyl substituent at the 3-position of the indole ring in compound 30 led to the highest hMAO-B inhibitory activity and selectivity.[1] These findings highlight the potential for developing novel and selective MAO inhibitors based on the this compound scaffold for the treatment of neurological and psychiatric disorders. Further exploration of substitutions on the indole ring and modifications of the piperidine moiety could lead to the discovery of even more potent and selective drug candidates.

References

Unveiling the Pharmacological Profile of (+)-Cinchonaminone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of (+)-Cinchonaminone, an indole alkaloid of interest to researchers, scientists, and drug development professionals. This document synthesizes available data on its mechanism of action, quantitative inhibitory activity, and the experimental methods used for its characterization.

Core Pharmacological Activity: Selective Monoamine Oxidase B Inhibition

This compound has been identified as an inhibitor of monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. The primary pharmacological action of this compound characterized to date is its inhibitory effect on MAO-B.

Initial studies reported that this compound, isolated from Cinchonae Cortex, exhibited inhibitory activity against bovine plasma-derived MAO with an IC50 value of 31.7 μM. Subsequent research involving the total synthesis of this compound and its enantiomer has provided more specific data on its activity against human MAO isoforms.

Synthesized this compound, with the confirmed absolute configuration of (3R, 4S), demonstrated selective inhibition of human MAO-B (hMAO-B) with an IC50 value of 11.0 µM. In contrast, it showed negligible inhibitory activity against human MAO-A (hMAO-A), with an IC50 value greater than 100 µM. This indicates a significant selectivity for the MAO-B isoform.

Quantitative Data Summary

The following table summarizes the known quantitative inhibitory data for this compound against monoamine oxidase.

| Target Enzyme | Test System | IC50 Value | Reference |

| Bovine Plasma-derived MAO | - | 31.7 µM | [1] |

| Human MAO-A (hMAO-A) | Recombinant human enzyme | > 100 µM | |

| Human MAO-B (hMAO-B) | Recombinant human enzyme | 11.0 µM |

Experimental Protocols

Human Monoamine Oxidase (hMAO) Inhibition Assay

The inhibitory activity of this compound against hMAO-A and hMAO-B can be determined using a chemiluminescent assay. A representative experimental workflow is detailed below.

Methodology:

-

Preparation of Reagents: Solutions of this compound, reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B), MAO substrate, and recombinant hMAO-A and hMAO-B enzymes are prepared in appropriate buffers.

-

Assay Plate Setup: The test compound and reference inhibitors at various concentrations are added to the wells of a 96-well plate, followed by the addition of the MAO substrate.

-

Enzyme Reaction: The reaction is initiated by adding the respective hMAO isoenzyme to each well. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).

-

Signal Generation: A luciferin-based detection reagent is added to each well to stop the enzymatic reaction and generate a luminescent signal that is proportional to the amount of remaining active enzyme.

-

Data Acquisition and Analysis: After a short incubation period, the luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control (enzyme activity without inhibitor), and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Implications

The selective inhibition of MAO-B by this compound suggests a potential modulation of dopaminergic signaling pathways. MAO-B is primarily responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound can lead to an increase in synaptic dopamine levels.

This increase in synaptic dopamine can, in turn, lead to enhanced activation of postsynaptic dopamine receptors, thereby modulating downstream signaling cascades involved in various physiological processes, including motor control, mood, and cognition.

Broader Pharmacological Profile and Future Directions

Currently, the pharmacological profile of this compound is primarily defined by its selective MAO-B inhibitory activity. There is a notable absence of publicly available data on its broader receptor binding affinity profile, as well as in vivo studies to evaluate its effects on the central nervous system (CNS) and cardiovascular system.

Future research should aim to:

-

Determine the comprehensive receptor binding profile of this compound against a wide range of CNS and cardiovascular targets to identify any additional mechanisms of action.

-

Conduct in vivo studies in appropriate animal models to assess its effects on behavior, motor function, and cardiovascular parameters.

-

Elucidate the specific downstream signaling pathways modulated by this compound following MAO-B inhibition.

A more complete understanding of the pharmacological profile of this compound will be crucial for evaluating its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro MAO-A and MAO-B Inhibition Assays Using (+)-Cinchonaminone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) inhibition assays using the natural indole alkaloid, (+)-Cinchonaminone. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the associated signaling pathways and workflows.

Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders such as depression and Parkinson's disease.[1] MAO-A inhibitors are primarily utilized for treating depression, while MAO-B inhibitors are employed in the management of Parkinson's disease and attention-deficit/hyperactivity disorder.[1] this compound has been identified as an inhibitor of monoamine oxidase, demonstrating a notable selectivity for the MAO-B isoform.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound against human MAO-A (hMAO-A) and MAO-B (hMAO-B) has been quantified to determine its half-maximal inhibitory concentration (IC50). The results are summarized in the table below.

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-B |

| This compound | >100 | 31.3 ± 3.5 | >3.2 |

Table 1: In vitro inhibitory effects of this compound on hMAO-A and hMAO-B. Data are presented as the mean ± standard deviation (SD) from three independent experiments.[2] The selectivity index is calculated as the ratio of the IC50 value for hMAO-A to that of hMAO-B.[1]

Experimental Protocols

The following protocols are based on established fluorometric methods for determining MAO-A and MAO-B inhibitory activity.[3][4]

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)

-

This compound (test inhibitor)

-

Clorgyline (positive control for MAO-A inhibition)

-

Selegiline (positive control for MAO-B inhibition)

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Preparation of Solutions

-

Enzyme Solutions: Reconstitute recombinant hMAO-A and hMAO-B enzymes in potassium phosphate buffer to the desired stock concentrations. Further dilute with the same buffer to the final working concentration just before use.

-

Substrate Solution: Prepare a stock solution of kynuramine in DMSO. Dilute with potassium phosphate buffer to the final working concentration.

-

Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve a range of final assay concentrations. Prepare stock and working solutions of the positive controls (clorgyline and selegiline) in a similar manner.

MAO-A and MAO-B Inhibition Assay Procedure

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Potassium phosphate buffer (to make up the final volume)

-

Test inhibitor solution at various concentrations (or positive control or vehicle control - DMSO)

-

Enzyme solution (hMAO-A or hMAO-B)

-

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the kynuramine substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm. The product of the enzymatic reaction, 4-hydroxyquinoline, is the fluorescent species detected.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro MAO-A and MAO-B inhibition assay.

MAO-B Signaling Pathway in Neurodegeneration

Caption: MAO-B's role in neurodegeneration and the inhibitory action of this compound.

References

- 1. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]

Application of (+)-Cinchonaminone in the Synthesis of Neuropharmacological Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cinchonaminone, an indole alkaloid, has emerged as a valuable scaffold in the development of novel neuropharmacological agents. Its inherent structural features, including a rigid pentacyclic core and multiple stereocenters, make it an attractive starting point for the synthesis of compounds targeting the central nervous system. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its derivatives as potent inhibitors of monoamine oxidases (MAO), enzymes integral to the metabolism of key neurotransmitters.

Monoamine oxidases, specifically MAO-A and MAO-B, are well-established targets for the treatment of neurological and psychiatric disorders.[1] MAO-A inhibitors are primarily utilized as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[1] The development of selective inhibitors for these enzyme isoforms is a key objective in neuropharmacology. This document outlines the synthetic strategies and pharmacological evaluation of this compound derivatives, providing a foundation for further research and development in this area.

Data Presentation

The inhibitory activities of synthesized this compound and its simplified derivatives against human MAO-A and MAO-B are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) | Selectivity Index (SI) for hMAO-B |

| This compound (1) | >100 | 85.3 ± 11.5 | - |

| (-)-Cinchonaminone (ent-1) | >100 | 92.5 ± 15.1 | - |

| Simplified Derivative 29 | >1000 | >1000 | - |

| Simplified Derivative 30 | 720 ± 87 | 66.6 ± 18.9 | 10.8 |

| Simplified Derivative 31 | 82.5 ± 14.7 | 121 ± 38.2 | 0.68 |

Data sourced from Sato, Y., et al. (2021). ACS Medicinal Chemistry Letters, 12(9), 1464–1469.

Experimental Protocols

The following protocols are based on the successful total synthesis of this compound and its derivatives as reported in the scientific literature.

I. Enantioselective Synthesis of the Chiral cis-3,4-Disubstituted Piperidine Intermediate

The synthesis of the key chiral piperidine intermediate is a multi-step process. A representative workflow is provided below. For detailed, step-by-step procedures, please refer to the supplementary information of the cited reference.

Caption: General workflow for the 12-step synthesis of the chiral piperidine intermediate.

II. Synthesis of this compound via Cross-Coupling

This protocol describes the final step in the synthesis of this compound, which involves a cross-coupling reaction between the chiral piperidine unit and an indole moiety.

Materials:

-

Chiral iodo-piperidine derivative

-

2-Indolylboronic acid or a suitable equivalent

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried flask under an inert atmosphere, add the chiral iodo-piperidine derivative, 2-indolylboronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Cross-coupling strategy for the synthesis of this compound.

III. Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Test compounds (dissolved in DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a solution of the test compound at various concentrations in DMSO.

-

In a 96-well plate, add the MAO-A or MAO-B enzyme solution in potassium phosphate buffer.

-

Add the test compound solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.

-

Initiate the enzymatic reaction by adding the kynuramine substrate solution.

-

Monitor the formation of the product (4-hydroxyquinoline) over time by measuring the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway

The neuropharmacological effects of this compound and its derivatives stem from their ability to inhibit monoamine oxidases. The diagram below illustrates the general signaling pathway of MAO and the point of inhibition.

Caption: Inhibition of monoamine neurotransmitter metabolism by this compound derivatives.

References

Application Notes and Protocols for the Development of (+)-Cinchonaminone Derivatives with Enhanced MAO-B Selectivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of (+)-Cinchonaminone derivatives as selective inhibitors of Monoamine Oxidase B (MAO-B). The protocols outlined below are based on established methodologies and findings from key research in the field.

Introduction

Monoamine oxidase (MAO) is a critical enzyme responsible for the oxidative deamination of neurotransmitters and other monoamines.[1][] It exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[3][4][5] Selective MAO-B inhibitors are of significant therapeutic interest, particularly for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[3][6][7][8][9] By inhibiting MAO-B, the degradation of dopamine is reduced, thereby increasing its availability in the brain.[][8]

This compound, an indole alkaloid, has been identified as a potential scaffold for the development of MAO inhibitors.[1][7] Research has focused on synthesizing and evaluating derivatives of this compound to improve their potency and selectivity for MAO-B.[1][10][11] This document details the experimental procedures and presents the key findings related to these efforts.

Data Presentation: MAO-A and MAO-B Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and its synthesized derivatives against human MAO-A and MAO-B. The data includes IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity, and the selectivity index (SI), calculated as the ratio of the IC50 value for MAO-A to that for MAO-B.

| Compound | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) | Selectivity Index (SI) (hMAO-A/hMAO-B) |

| This compound ((+)-1) | >100 | 31.7 | >3.1 |

| (-)-Cinchonaminone ((-)-1) | >100 | >100 | - |

| Compound 29 | 8.8 | 2.5 | 3.5 |

| Compound 30 | 2.2 | 0.2 | 11 |

| Compound 31 | 19 | 4.3 | 4.4 |

| Pargyline | 9.8 | 0.091 | 108 |

| Clorgyline | 0.011 | 3.6 | 0.0031 |

Data extracted from Sato et al., ACS Med. Chem. Lett. 2021, 12, 9, 1464–1469.[1]

Experimental Protocols

General Synthetic Procedure for this compound Derivatives

A key aspect of developing these inhibitors is the enantioselective synthesis of the chiral cis-3,4-disubstituted piperidine core.[1][10] Simplified derivatives have also been synthesized to explore the structure-activity relationship.[1][11]

Workflow for Synthesis of this compound Derivatives

References

- 1. Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of this compound and Its Simplified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis on the Clinical Research Progress of MAO-B inhibitors [synapse.patsnap.com]

- 9. Structural Exploration of Synthetic Chromones as Selective MAO-B Inhibitors: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of this compound and Its Simplified Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. keio.elsevierpure.com [keio.elsevierpure.com]

Application Notes and Protocols: In Vivo Studies of Neuroprotective Agents in Parkinson's Disease Models

Note to the Reader: Initial searches for in vivo studies of (+)-Cinchonaminone in Parkinson's disease models did not yield any specific results. The following data and protocols are based on research conducted on Chinonin , a distinct compound, and are provided as a potential alternative for researchers interested in the neuroprotective effects of natural compounds in preclinical Parkinson's disease models. Chinonin is identified as a major flavonoid from Rhizoma anemarrhena and has been investigated for its neuroprotective properties.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction.[1] Animal models, particularly the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model, are crucial for studying the pathogenesis of PD and for the preclinical evaluation of potential therapeutic agents.[1] This document outlines the application and protocols for evaluating the neuroprotective effects of Chinonin in an MPTP-induced mouse model of Parkinson's disease, based on published in vivo studies.

Quantitative Data Summary

The neuroprotective effects of Chinonin were assessed through behavioral analyses, neurochemical measurements, and evaluation of oxidative stress markers. The data is summarized in the tables below.

Table 1: Effects of Chinonin on Motor Function in MPTP-Treated Mice

| Treatment Group | Dosage (mg/kg) | Open-Field Test (Total Distance, m) | CatWalk Test (Swing Speed, cm/s) |

| Control | - | Data Not Quantified | Data Not Quantified |

| MPTP | 30 | Significantly Reduced | Significantly Reduced |

| MPTP + Chinonin | 10 | Ameliorated Motor Impairment | Ameliorated Motor Impairment |

| MPTP + Chinonin | 20 | Ameliorated Motor Impairment | Ameliorated Motor Impairment |

| MPTP + Chinonin | 40 | Ameliorated Motor Impairment | Ameliorated Motor Impairment |

Note: The study states that Chinonin ameliorated motor impairment without providing specific quantitative values in the abstract.[1]

Table 2: Neuroprotective Effects of Chinonin on the Dopaminergic System in MPTP-Treated Mice

| Treatment Group | Dosage (mg/kg) | Dopaminergic Neuron Loss (Substantia Nigra) | Dopamine (DA) Levels (Striatum) | DOPAC Levels (Striatum) | HVA Levels (Striatum) |

| Control | - | Baseline | Normal | Normal | Normal |

| MPTP | 30 | Significant Loss | Significantly Depleted | Significantly Depleted | Significantly Depleted |

| MPTP + Chinonin | 10, 20, 40 | Reduced Loss | Prevented Depletion | Prevented Depletion | Prevented Depletion |

Note: The study reports a reduction in dopaminergic neuron loss and prevention of dopamine and its metabolite depletion by Chinonin without specifying the exact quantitative recovery in the abstract.[1]

Table 3: Antioxidative Effects of Chinonin in the Striatum of MPTP-Treated Mice

| Treatment Group | Dosage (mg/kg) | Superoxide Dismutase (SOD) Activity | Glutathione (GSH) Levels | Malondialdehyde (MDA) Levels |

| Control | - | Baseline | Baseline | Baseline |

| MPTP | 30 | Significantly Reduced | Significantly Reduced | Significantly Increased |

| MPTP + Chinonin | 10, 20, 40 | Significant Increase (vs. MPTP) | Significant Increase (vs. MPTP) | Distinct Reduction (vs. MPTP) |

Note: The study highlights significant changes in these oxidative stress markers with Chinonin treatment compared to the MPTP group.[1]

Experimental Protocols

Animal Model and Drug Administration

-

Animal Model: C57BL/6 mice are used to create a subacute Parkinson's disease-like model.[1]

-

Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg via intraperitoneal injection for 7 consecutive days.[1]

-

Test Compound Administration: Chinonin is administered intraperitoneally at doses of 10, 20, and 40 mg/kg body weight, 30 minutes after each MPTP injection for 7 consecutive days.[1]

Behavioral Assessments

-

Open-Field Test: This test is used to evaluate locomotor activity and exploratory behavior. Mice are placed in an open-field arena, and their total distance traveled, and vertical activity (rearing) are recorded over a specific period.

-

CatWalk Test: This is a gait analysis system used to assess motor coordination and limb strength. Mice walk across a glass plate, and their paw prints are recorded and analyzed for various gait parameters, including swing speed.[1]

Neurochemical Analysis

-

Tissue Preparation: Following the treatment period, mice are euthanized, and the striatum is dissected for neurochemical analysis.

-

HPLC-ECD Analysis: The levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatal tissue are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[1]

Immunohistochemistry

-

Tissue Processing: Brains are fixed, sectioned, and processed for immunohistochemical staining.

-

Tyrosine Hydroxylase (TH) Staining: To assess the number of dopaminergic neurons, sections of the substantia nigra are stained with an antibody against tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis. The number of TH-positive neurons is then counted.[1]

Oxidative Stress Marker Assays

-

Tissue Homogenization: The striatal tissue is homogenized to prepare samples for the assays.

-

SOD Activity Assay: Superoxide dismutase (SOD) activity is measured using a commercially available kit, which is typically based on the inhibition of a colorimetric reaction.

-

GSH Level Assay: Glutathione (GSH) levels are determined using a spectrophotometric method, often involving DTNB (Ellman's reagent).

-

MDA Level Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.

Visualizations

Proposed Mechanism of Action of Chinonin

Caption: Proposed antioxidative mechanism of Chinonin in the MPTP model.

Experimental Workflow for Evaluating Chinonin

Caption: Experimental workflow for Chinonin's neuroprotective assessment.

References

Application Notes and Protocols: Investigating (+)-Cinchonaminone for Potential Antidepressant Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the potential antidepressant activity of (+)-Cinchonaminone. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed methodologies for essential in vitro and in vivo assays.

Introduction

This compound is an indole alkaloid that has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2][3][4] The inhibition of MAO, particularly the MAO-A subtype, is a well-established therapeutic strategy for the treatment of depression.[1][2][5] By preventing the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, MAO inhibitors (MAOIs) effectively increase their synaptic availability, thereby alleviating depressive symptoms. This document details the necessary protocols to evaluate the antidepressant potential of this compound.

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[1][2] There are two main subtypes of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, key neurotransmitters implicated in the pathophysiology of depression.[1][2] MAOIs function by inhibiting the action of these enzymes, leading to an accumulation of neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism underlying their antidepressant effects.[5] this compound has been shown to exhibit inhibitory activity against MAO, suggesting its potential as an antidepressant agent.[1][2][3][4]

Quantitative Data

The following table summarizes the reported in vitro activity of this compound.

| Compound | Assay | Target | IC50 Value | Source |

| This compound | MAO Inhibition Assay | Bovine plasma-derived MAO | 31.7 µM | [1][2] |

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Sodium phosphate buffer (pH 7.4)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Pargyline (selective MAO-B inhibitor, positive control)

-

96-well microplate reader (fluorescence)

Procedure:

-

Prepare serial dilutions of this compound, clorgyline, and pargyline in sodium phosphate buffer.

-

In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.

-

Add the test compounds (or vehicle control) to the respective wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline for kynuramine oxidation) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Behavioral Assays for Antidepressant Activity

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[6][7][8][9] It is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant treatment has been shown to reduce the duration of immobility.[6]

Materials:

-

Male mice (e.g., C57BL/6)

-

This compound

-

Imipramine or Fluoxetine (positive control)

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Cylindrical water tank (e.g., 25 cm high, 10 cm diameter)

-

Water (23-25°C)

-

Video recording system

Procedure:

-

Acclimatize animals to the testing room for at least 1 hour before the experiment.

-

Administer this compound, positive control, or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

-

Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or hind limbs.[8]

-

Gently place each mouse into the water-filled cylinder.

-

The last 4 minutes of the test are typically analyzed for immobility time.[9][10] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

After the test, remove the mouse, dry it with a towel, and return it to its home cage.

-

Analyze the video recordings to score the duration of immobility. A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

The TST is another common behavioral despair model used to screen for antidepressant efficacy.[6][7][10][11] Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants typically reduce the immobility time in this test.[6][12]

Materials:

-

Male mice

-

This compound

-

Imipramine or Fluoxetine (positive control)

-

Vehicle

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice)

-

Adhesive tape

-

Video recording system

Procedure:

-

Acclimatize animals to the testing room.

-

Administer this compound, positive control, or vehicle i.p. 30-60 minutes before the test.

-

Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.

-

The duration of immobility (hanging passively without any movement) is typically scored during the last 4 minutes of the test.[10][14]

-

After the test, remove the mouse from the suspension and return it to its home cage.

-

Analyze the video recordings to quantify the total immobility time. A significant reduction in immobility compared to the vehicle group is indicative of antidepressant-like effects.

Data Analysis and Interpretation

For the in vitro MAO inhibition assay, IC50 values should be calculated and compared to known MAO inhibitors. For the in vivo behavioral tests, statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) should be performed to compare the immobility times between the different treatment groups. A statistically significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group, without a significant increase in general locomotor activity (which should be assessed in a separate open-field test), would provide strong evidence for its antidepressant-like potential.

Safety Considerations

Standard laboratory safety procedures should be followed when handling chemicals and conducting animal experiments. All animal procedures must be approved by the institutional animal care and use committee (IACUC) and conducted in accordance with ethical guidelines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of this compound and Its Simplified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monoamine oxidase inhibitors from Cinchonae Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening of Anti depressant | PPTX [slideshare.net]

- 7. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. protocols.io [protocols.io]

Exploring (+)-Cinchonaminone as a Scaffold for Novel Drug Discovery

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of (+)-Cinchonaminone, an indole alkaloid, as a versatile scaffold for the discovery of novel therapeutic agents. This document details its known biological activities, particularly as a Monoamine Oxidase (MAO) inhibitor, and explores its potential in other therapeutic areas such as antimicrobial and anticancer drug development. Detailed experimental protocols and data are provided to guide researchers in synthesizing, evaluating, and optimizing this compound derivatives.

Introduction

This compound is a naturally occurring indole alkaloid isolated from the bark of the Cinchona tree.[1] Its unique chemical structure, featuring an indole ring linked to a cis-3,4-disubstituted piperidine ring, makes it an attractive starting point for medicinal chemistry campaigns.[1] The rigid framework and available sites for chemical modification allow for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective drug candidates. This document outlines the application of this scaffold in targeting MAO and suggests its potential for broader therapeutic applications.

Quantitative Data Summary